molecular formula C19H17N3O2 B2800468 1-methyl-3-(2-methylindoline-1-carbonyl)-1,8-naphthyridin-2(1H)-one CAS No. 899980-90-6

1-methyl-3-(2-methylindoline-1-carbonyl)-1,8-naphthyridin-2(1H)-one

Cat. No. B2800468
CAS RN: 899980-90-6
M. Wt: 319.364
InChI Key: KKPVYPLJRQCFNQ-UHFFFAOYSA-N
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Description

1-methyl-3-(2-methylindoline-1-carbonyl)-1,8-naphthyridin-2(1H)-one, also known as MN-64, is a novel chemical compound that has gained significant attention in scientific research. This compound belongs to the class of naphthyridine derivatives and has been synthesized using various methods. MN-64 has been found to exhibit significant biological activity, making it a promising compound for further research.

Scientific Research Applications

Synthesis and Biological Evaluation

A series of new substituted 3-aryl-1,8-naphthyridine derivatives, including compounds structurally related to 1-methyl-3-(2-methylindoline-1-carbonyl)-1,8-naphthyridin-2(1H)-one, were synthesized and evaluated for their antimicrobial activity. These compounds were synthesized through condensation and further treatments, demonstrating good efficacy, easy workup, and simple purification. Their structures were confirmed through spectral data and elemental analyses (Ravi et al., 2018).

Novel Synthesis Techniques

The synthesis of 3H-Pyrrolo[2,3-c]isoquinolines and various naphthyridines was achieved through palladium-assisted cyclization under catalytic conditions. This method offers a novel approach to prepare compounds structurally related to the chemical , showcasing the versatility of synthesis techniques for naphthyridine derivatives (Biehl & Rao, 2002).

Chemical Framework Development

An easy route to new fused dihydroisoquinoline-naphthyridinone frameworks was explored, demonstrating the potential for creating novel compounds with significant chemical diversity. This work highlights the synthetic flexibility of naphthyridine derivatives, paving the way for further chemical investigations (Shuvalov & Fisyuk, 2022).

One-Pot Synthesis Methods

Highly substituted [1,8]naphthyridin-1-phenyl-1-ethanone derivatives were synthesized using a one-pot protocol, illustrating the efficiency and practicality of synthesizing complex naphthyridine derivatives. This method emphasizes the compound's relevance in streamlining synthetic routes for research applications (Alizadeh et al., 2017).

Spectroscopic and Theoretical Studies

Spectroscopic and theoretical studies on derivatives of naphthyridines, including compounds with similarities to 1-methyl-3-(2-methylindoline-1-carbonyl)-1,8-naphthyridin-2(1H)-one, have been conducted. These studies provide insights into the solvatochromism and intramolecular hydrogen bonding, contributing to the understanding of their chemical behavior and potential applications in materials science (Santo et al., 2003).

properties

IUPAC Name

1-methyl-3-(2-methyl-2,3-dihydroindole-1-carbonyl)-1,8-naphthyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2/c1-12-10-13-6-3-4-8-16(13)22(12)19(24)15-11-14-7-5-9-20-17(14)21(2)18(15)23/h3-9,11-12H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKPVYPLJRQCFNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2N1C(=O)C3=CC4=C(N=CC=C4)N(C3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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